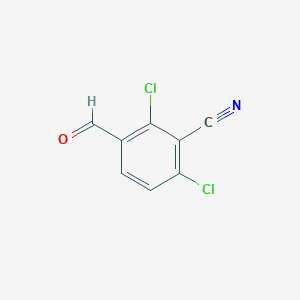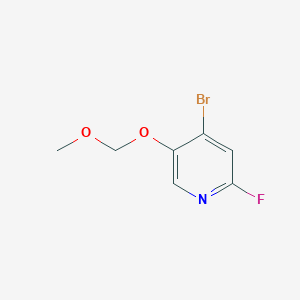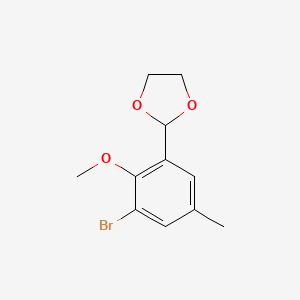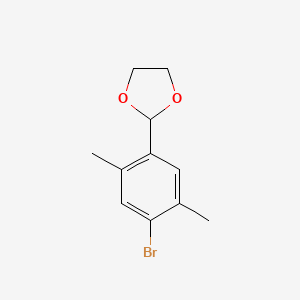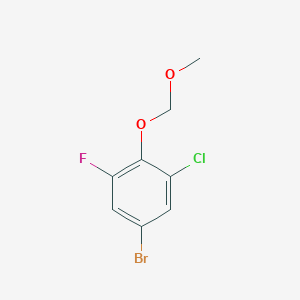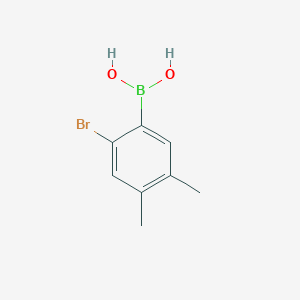
2-Bromo-4,5-dimethylphenylboronic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethylphenylboronic acid is a chemical compound with the CAS Number: 2138894-45-6 . It has a molecular weight of 228.88 . The IUPAC name for this compound is (2-bromo-4,5-dimethylphenyl)boronic acid . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,5-dimethylphenylboronic acid is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including 2-Bromo-4,5-dimethylphenylboronic acid, are known to be involved in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction . Additionally, a study has reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to this compound .Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethylphenylboronic acid has a molecular weight of 228.88 . It is typically stored at temperatures between 2-8°C .Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4,5-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that the compound is generally stable , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of 2-Bromo-4,5-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Additionally, the presence of a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura coupling reaction .
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4,5-DMPBA has several advantages in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, including Suzuki-Miyaura coupling reactions, heterocycle synthesis, and transition metal-catalyzed reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 2-Bromo-4,5-DMPBA is that it is a boronic acid, which means that it is sensitive to moisture and must be stored in a dry environment.
Zukünftige Richtungen
1. The use of 2-Bromo-4,5-DMPBA in the synthesis of polymeric materials.
2. The use of 2-Bromo-4,5-DMPBA in the synthesis of pharmaceuticals.
3. The use of 2-Bromo-4,5-DMPBA in the synthesis of polysaccharides.
4. The use of 2-Bromo-4,5-DMPBA in the synthesis of heterocycles.
5. The use of 2-Bromo-4,5-DMPBA as a catalyst in transition metal-catalyzed reactions.
6. The use of 2-Bromo-4,5-DMPBA in the synthesis of organic compounds.
7. The use of 2-Bromo-4,5-DMPBA in the synthesis of fluorescent probes.
8. The use of 2-Bromo-4,5-DMPBA in the synthesis of fluorescent dyes.
9. The use of 2-Bromo-4,5-DMPBA in the synthesis of photoluminescent materials.
10. The use of 2-Bromo-4,5-DMPBA in the synthesis of nanomaterials.
Synthesemethoden
2-Bromo-4,5-DMPBA can be synthesized by a two-step process. The first step involves the reaction of phenylboronic acid with bromine in a polar solvent such as acetonitrile or dimethylformamide. The resulting product is 2-bromophenylboronic acid, which can then be reacted with dimethylformamide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces 2-Bromo-4,5-DMPBA as the final product.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-DMPBA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocycles and as a ligand in transition metal-catalyzed reactions. Additionally, 2-Bromo-4,5-DMPBA has been used as a functional group in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers, in the synthesis of polysaccharides, and as a reagent in the synthesis of polymers.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIKWHOKUNTVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

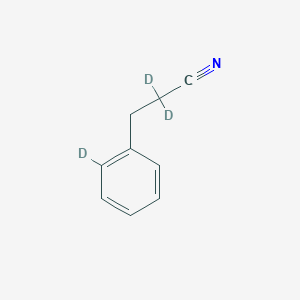
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
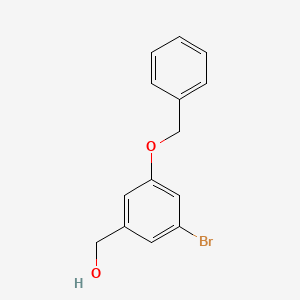
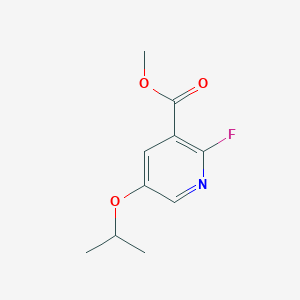
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)


